Cas no 3321-10-6 (Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-)

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- structure
3321-10-6 structure
Product Name:Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
Numero CAS:3321-10-6
MF:C37H36N4O2
MW:568.707348823547
CID:311873
PubChem ID:76836
Update Time:2025-04-19

Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
    • (6E,6'E)-6,6'-{(phenylmethanediyl)bis[(2,5-dimethylbenzene-4,1-diyl)(1E)hydrazin-2-yl-1-ylidene]}bis(4-methylcyclohexa-2,4-dien-1-one)
    • 2,2'-(Benzylidenebis((2,5-dimethyl-4,1-phenylene)azo))bis(p-cresol)
    • Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(4-methyl-
    • Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)azo))bis(4-methyl-
    • SCHEMBL9064394
    • NS00049539
    • 3321-10-6
    • EINECS 222-028-4
    • Phenol, 2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-
    • Inchi: 1S/C37H36N4O2/c1-22-12-14-35(42)33(16-22)40-38-31-20-24(3)29(18-26(31)5)37(28-10-8-7-9-11-28)30-19-27(6)32(21-25(30)4)39-41-34-17-23(2)13-15-36(34)43/h7-21,37,42-43H,1-6H3/b40-38+,41-39+
    • Chiave InChI: ZTGVOCXFTQXPGJ-QYGUTFKISA-N
    • Sorrisi: OC1=CC=C(C)C=C1/N=N/C1=CC(C)=C(C=C1C)C(C1C=CC=CC=1)C1C=C(C)C(=CC=1C)/N=N/C1C(=CC=C(C)C=1)O

Proprietà calcolate

  • Massa esatta: 568.28408
  • Massa monoisotopica: 568.28382640g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 7
  • Complessità: 856
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 10.3
  • Superficie polare topologica: 89.9Ų

Proprietà sperimentali

  • PSA: 89.9
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso